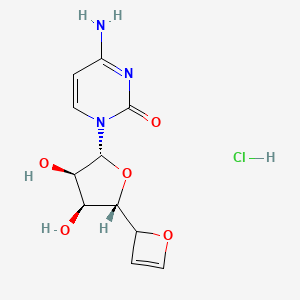

Ethenocytidine hydrochloride

Description

Ethenocytidine is a DNA adduct formed via the alkylation of cytosine by reactive metabolites of vinyl chloride (VC), such as chloroethylene oxide and chloroacetaldehyde. It is implicated in mutagenesis and carcinogenesis, particularly in occupational settings with VC exposure . Structurally, ethenocytidine features a three-membered etheno ring bridging the N3 and N7 positions of cytosine, altering base-pairing fidelity during DNA replication. This lesion is highly stable and resistant to enzymatic repair, contributing to its persistence in biological systems . Analytical methods like ELISA with monoclonal antibodies (e.g., OxiSelect™ kits) are employed for its detection in research and toxicological studies .

Properties

Molecular Formula |

C11H14ClN3O5 |

|---|---|

Molecular Weight |

303.70 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(2H-oxet-2-yl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |

InChI |

InChI=1S/C11H13N3O5.ClH/c12-6-1-3-14(11(17)13-6)10-8(16)7(15)9(19-10)5-2-4-18-5;/h1-5,7-10,15-16H,(H2,12,13,17);1H/t5?,7-,8+,9+,10+;/m0./s1 |

InChI Key |

NAHDYJBOIVXOEP-MZPKOYFQSA-N |

Isomeric SMILES |

C1=COC1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O.Cl |

Canonical SMILES |

C1=COC1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and Protection

The synthesis begins with cytidine or its derivatives. The ribose hydroxyl groups are typically protected to avoid unwanted reactions during etheno ring formation. Protection can be achieved using groups like 1,3-dioxolane or dimethoxytrityl (DMT) groups.

For example, in a related synthesis of furan-modified nucleosides, the diol groups were protected by forming a 1,3-dioxolane ring using reagents such as paratoluenesulfonyl chloride and pyridine, followed by purification steps involving aqueous acid washes and drying over anhydrous sodium sulfate.

Formation of the Etheno Ring

The key step involves the reaction of the cytidine base with reactive aldehydes or haloalkane reagents to form the etheno bridge. Historically, chloroacetaldehyde has been used to react with cytosine nucleosides to generate the etheno adducts, including 3,N^4-ethenocytidine.

The reaction proceeds under controlled conditions, often in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures (e.g., −78°C to 0°C) to control reactivity and yield. The addition of strong bases like n-butyllithium can facilitate the formation of reactive intermediates that subsequently react with the cytidine base.

Deprotection and Hydrochloride Salt Formation

After the etheno ring is installed, the protective groups on the sugar moiety are removed by acidic hydrolysis, often using aqueous hydrochloric acid at low temperature (0°C) for several hours. This step yields the free ethenocytidine base.

Subsequently, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating purification and improving stability.

Purification

The crude product is purified by extraction with organic solvents such as ethyl acetate or diethyl ether, followed by drying over anhydrous sodium sulfate and evaporation under reduced pressure.

Further purification can be achieved by flash chromatography or preparative polyacrylamide gel electrophoresis (PAGE), depending on the scale and purity requirements.

Experimental Data and Yields

The following table summarizes typical reaction conditions, yields, and characterization data from literature sources related to the preparation of ethenocytidine and analogues:

| Step | Reagents/Conditions | Yield (%) | Characterization |

|---|---|---|---|

| Protection of diol groups | Paratoluenesulfonyl chloride, pyridine, argon | ~91 | Colorless oil, ESI-MS (M+Na+): 323.0 |

| Formation of furan intermediate | n-Butyllithium, THF, −78°C to 0°C | High | Retention time: 17.0 min (HPLC) |

| Acidic deprotection | 4 M HCl in THF, 0°C, 3 hours | 89 | ESI-MS (M+H+): 157.1; Optical rotation |

| Mono-tritylation (protection) | Dimethoxytrityl chloride, pyridine, 0°C | 66 | ESI-MS: 481.2 (M+Na+) |

Note: These data are derived from analogous nucleoside modifications involving furan and etheno derivatives, illustrating the typical conditions and yields achievable.

Mechanistic Insights and Reaction Optimization

The formation of the etheno ring is a nucleophilic addition-elimination process where the cytosine base's exocyclic amino group and ring nitrogen participate in forming the fused etheno bridge. Control of temperature and reagent stoichiometry is critical to maximize yield and minimize side reactions.

The use of dry, oxygen-free conditions (argon atmosphere) and anhydrous solvents is standard to prevent hydrolysis and oxidation of sensitive intermediates.

Analytical Characterization

Ethenocytidine hydrochloride and intermediates are characterized by:

- Mass spectrometry (ESI-MS) to confirm molecular weight.

- Nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity and substitution patterns.

- Infrared (IR) spectroscopy to identify functional groups.

- Optical rotation measurements to confirm stereochemistry.

- High-performance liquid chromatography (HPLC) or PAGE for purity assessment.

Summary Table of Preparation Methods

| Preparation Stage | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Protection | Protect ribose hydroxyls (e.g., dioxolane ring) | Paratoluenesulfonyl chloride, pyridine | Stable intermediate for further steps |

| 2. Etheno ring formation | Reaction with reactive aldehyde/haloalkane | Chloroacetaldehyde, n-butyllithium, THF | Formation of etheno bridge on cytosine |

| 3. Deprotection | Acidic hydrolysis of protective groups | 4 M HCl, 0°C | Free ethenocytidine base |

| 4. Salt formation | Conversion to hydrochloride salt | HCl treatment | Stable hydrochloride salt |

| 5. Purification | Extraction, chromatography | Ethyl acetate, flash chromatography, PAGE | High purity product |

Chemical Reactions Analysis

Types of Reactions

Ethenocytidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the etheno ring or other functional groups in the molecule.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ethenocytidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Structural and Chemical Properties

Ethenocytidine is characterized by the presence of an etheno bridge in its structure, which significantly alters its chemical properties compared to standard nucleosides. The molecular structure has been elucidated through X-ray crystallography, revealing unique intermolecular interactions that facilitate its application in biochemical studies .

Role in DNA Modification

Ethenocytidine hydrochloride is primarily studied for its role as a DNA adduct. It forms when DNA reacts with certain electrophilic compounds, such as those produced from vinyl chloride exposure. The formation of etheno adducts can lead to mutations during DNA replication, making it a critical area of study in understanding carcinogenesis.

Mechanism of Formation

The etheno modification occurs through reactions involving bis-electrophiles, which can bind to nucleophilic sites on DNA. This process has been shown to produce significant levels of etheno adducts in tissues exposed to vinyl chloride, leading to increased mutagenicity and potential tumorigenesis .

Case Studies

- A study demonstrated that rats exposed to vinyl chloride exhibited a marked increase in the levels of N2,3-ethenoguanine adducts in their liver and lung tissues, with quantification achieved using advanced LC-MS/MS techniques .

- Another investigation highlighted the decreased repair efficiency of ethenoadenine and ethenocytosine lesions in lung tissues compared to healthy controls, indicating the potential for these modifications to persist and contribute to carcinogenic processes .

Applications in Cancer Research

The mutagenic properties of this compound make it a valuable tool in cancer research. By understanding how these modifications occur and their biological consequences, researchers can develop strategies for cancer prevention and treatment.

Biomarker Development

Etheno adducts serve as biomarkers for exposure to certain environmental toxins, such as vinyl chloride. Their presence can be indicative of underlying DNA damage that may lead to cancer development. Researchers are exploring the use of these biomarkers in epidemiological studies to assess cancer risk associated with chemical exposures .

Therapeutic Potential

There is ongoing research into the therapeutic applications of ethenocytidine derivatives. Due to their ability to modify nucleic acids selectively, they may be utilized to design targeted therapies that exploit the unique properties of cancer cells' DNA repair mechanisms.

Comparative Analysis Table

Mechanism of Action

The mechanism of action of ethenocytidine hydrochloride involves its interaction with nucleic acids. The compound can be incorporated into RNA and DNA, where it affects the structure and function of these molecules. The etheno-bridge in the compound introduces unique electronic properties that can interfere with normal nucleic acid processes, such as replication and transcription . This interference can lead to antiviral and anticancer effects by disrupting the replication of viruses and the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Ethenocytidine belongs to the family of etheno-base adducts, which include ethenoadenosine and ethenodecytidine. Below is a comparative analysis:

| Property | Ethenocytidine | Ethenoadenosine | Ethenodecytidine* |

|---|---|---|---|

| Parent Base | Cytosine | Adenine | Deoxycytidine |

| Alkylating Agents | Chloroethylene oxide, chloroacetaldehyde | Chloroethylene oxide, chloroacetaldehyde | Similar alkylating agents |

| Repair Efficiency | Resistant to repair | Rapidly repaired | Limited data |

| Persistence | Stable (levels constant post-exposure) | Levels drop to 20% after 92 hours | Presumed stable |

| Detection Methods | ELISA, monoclonal antibodies | HPLC, mass spectrometry | Antibody-based assays |

*Note: Ethenodecytidine is structurally analogous to ethenocytidine but differs in the sugar moiety (deoxyribose vs. ribose).

Carcinogenic Potential

- Ethenocytidine: Strongly associated with VC-induced malignancies due to its stability and mispairing with adenine during replication, causing G→A mutations .

- Ethenoadenosine: Less directly linked to carcinogenesis, as its rapid repair minimizes cumulative DNA damage .

Analytical Techniques

- Ethenocytidine: Quantified using highly specific monoclonal antibodies (e.g., Novus NB600-444G), enabling sensitive detection in biological samples .

- Ethenoadenosine: Often analyzed via HPLC or LC-MS, methods validated for forensic and clinical toxicology .

Key Research Findings

Repair Dynamics: Ethenocytidine’s resistance to repair underscores its role as a biomarker for chronic VC exposure and cancer risk .

Mutagenic Profile : Mispairs with adenine at a frequency 10–100× higher than unmodified cytosine, driving oncogenic mutations .

Comparative Stability: Unlike ethenoadenosine, ethenocytidine’s levels remain unchanged over 92 hours, highlighting its persistence in vivo .

Biological Activity

Ethenocytidine hydrochloride, specifically the 3,N4-ethenocytidine (ɛC), is a modified nucleoside that has garnered attention due to its mutagenic properties and potential implications in cancer research. This article delves into its biological activity, focusing on its mutagenicity, enzymatic repair mechanisms, and implications in disease, particularly lung cancer.

Overview of this compound

Ethenocytidine is a derivative of cytidine where an etheno group is added to the nucleobase. This modification can lead to significant biological consequences, particularly in DNA interactions. The compound is known for its role as a mutagenic adduct formed from oxidative stress and lipid peroxidation processes.

Mutagenicity and Biological Implications

Ethenocytidine has been identified as a highly mutagenic compound. Studies indicate that it predominantly leads to G:C to A:T transitions and G:C to T:A transversions in various cellular systems. For instance, in Escherichia coli, the mutation frequency for a single ɛC residue was reported at 2%, escalating to 81% in simian kidney cells under SOS-induced conditions .

Table 1: Mutation Frequencies of Ethenocytidine

| Cell Type | Mutation Frequency (%) |

|---|---|

| E. coli | 2 |

| SOS-induced E. coli | 32 |

| Simian Kidney Cells | 81 |

Enzymatic Repair Mechanisms

The biological activity of ethenocytidine is countered by specific DNA repair mechanisms. Two primary enzymes are involved in the excision of ɛC residues: the human mismatch-specific thymine-DNA glycosylase (hTDG) and the bacterial double-stranded uracil-DNA glycosylase (dsUDG). These enzymes demonstrate a high efficiency in recognizing and excising ɛC residues from DNA, thus playing a crucial role in maintaining genetic stability .

Case Study: Repair Mechanisms in Lung Cancer Patients

A study examining lung cancer patients revealed decreased base excision repair (BER) activities for both ethenoadenine and ethenocytosine compared to healthy individuals. This deficiency suggests that impaired repair mechanisms for oxidation-induced exocyclic DNA adducts may contribute to increased lung cancer risk, particularly in inflammation-related contexts .

Antiviral Activity

Recent research has also highlighted the antiviral potential of ethenocytidine derivatives. For example, certain derivatives have shown significant inhibition of H5N1 virus growth with low cytotoxicity, indicating a promising avenue for therapeutic applications against viral infections .

Table 2: Antiviral Activity of Ethenocytidine Derivatives

| Compound | Virus Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| 3-Cl-2-F | 91.2 | 79.3 |

| 3,4,5-Cl | 9.7 | 2.4 |

Q & A

Q. How can factorial experimental design optimize this compound’s dissolution profile for in vitro studies?

- Methodological Answer : Apply a 3² factorial design to test variables like excipient ratios (e.g., lactose:microcrystalline cellulose) and compression force. Analyze responses (e.g., dissolution rate at 30 mins) using ANOVA. For kinetic modeling, fit data to Higuchi or Korsmeyer-Peppas equations, as demonstrated in hydroxyzine hydrochloride studies .

Q. What analytical strategies resolve contradictions in protonation site data from NMR and computational studies?

- Methodological Answer : Cross-validate NMR chemical shifts (e.g., δ ~7.5 ppm for N3-H in D₂O) with density functional theory (DFT) calculations (B3LYP/6-31G* basis set). Address discrepancies by adjusting solvent models (e.g., implicit vs. explicit solvation) and referencing tautomerization energy barriers from cytidine analog studies .

Q. How should researchers design longitudinal stability studies to assess this compound’s degradation pathways?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV/MS analysis. Identify degradation products via LC-MS/MS and correlate with Arrhenius plots to predict shelf-life. Include control batches stored at -20°C to isolate temperature effects .

Q. What ethical and methodological frameworks ensure reproducibility in pharmacokinetic studies of this compound?

- Methodological Answer : Align with ICH guidelines (e.g., M3(R2)):

- In vivo protocols : Use crossover designs in rodent models, with plasma samples analyzed via LC-MS/MS (LLOQ ≤1 ng/mL).

- Data transparency : Raw chromatograms and kinetic parameters (t₁/₂, Cmax) must be archived in supplementary materials, per Journal of Pharmaceutical Analysis standards .

Data Analysis and Reporting

Q. How can researchers statistically validate outliers in dose-response assays involving this compound?

- Methodological Answer : Apply Grubbs’ test (α = 0.05) to identify outliers. For dose-response curves, use nonlinear regression (e.g., log(inhibitor) vs. response in Prism) and report IC₅₀ values with 95% confidence intervals. Replicate experiments ≥3 times to ensure power (>0.8) .

Q. What criteria distinguish robust vs. artifactual signals in NMR spectra of this compound?

- Methodological Answer : Artifacts (e.g., spinning sidebands) can be identified via variable spinning rate experiments. Validate true protonation shifts by comparing experimental ¹⁵N-NMR data with computed isotropic shielding constants (referencing cytidine’s N1/N3 shifts at ~100–150 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.